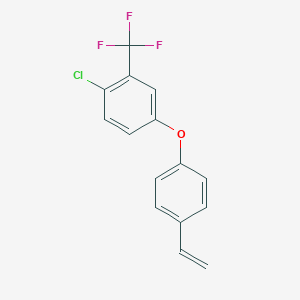
4-Cyano-3-hydroxycinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-3-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid family. This compound is characterized by the presence of a cyano group and a hydroxyl group attached to the cinnamic acid backbone. It is widely used in various scientific fields due to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-hydroxycinnamic acid typically involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions: 4-Cyano-3-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 4-cyano-3-oxocinnamic acid.
Reduction: Formation of 4-amino-3-hydroxycinnamic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Cyano-3-hydroxycinnamic acid has a wide range of applications in scientific research:
Biology: Acts as an inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport.
Medicine: Exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Used in the encapsulation of drugs into zeolites for controlled release applications.
作用机制
The mechanism of action of 4-Cyano-3-hydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Inhibition of Monocarboxylic Acid Transport: The compound inhibits the transport of lactate and pyruvate by blocking specific transporters.
Anticancer Activity: It induces oxidative stress and DNA damage in cancer cells, leading to apoptosis.
相似化合物的比较
4-Cyano-3-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives such as:
- Ferulic Acid
- Caffeic Acid
- p-Coumaric Acid
- Chlorogenic Acid
- Sinapic Acid
- Curcumin
- Rosmarinic Acid
Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acid derivatives .
属性
IUPAC Name |
(E)-3-(4-cyano-3-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCPKCNFPZQMT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
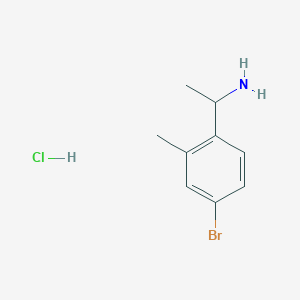
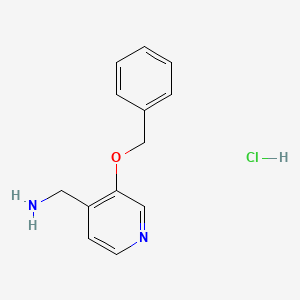
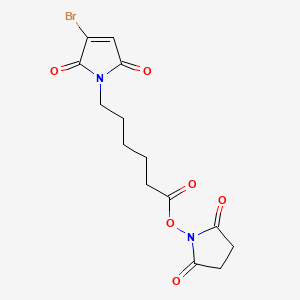
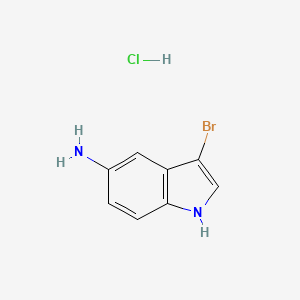
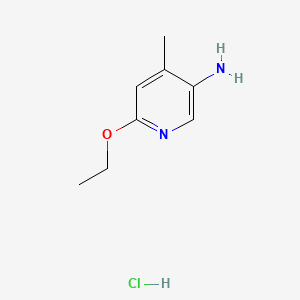
![(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B8250070.png)
![6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine](/img/structure/B8250076.png)
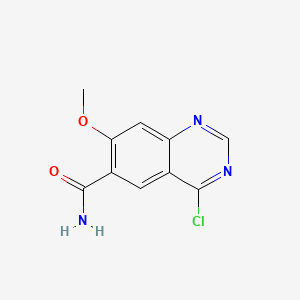

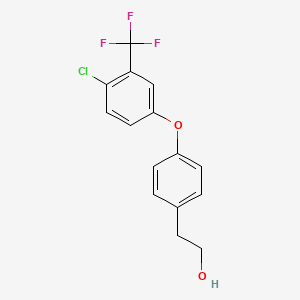
![3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B8250109.png)
![tert-butyl (1S,4S)-5-benzyl-6-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8250115.png)
![(1S,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8250122.png)
